2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is a complex organic compound characterized by its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)-5-(trifluoromethyl)aniline . This intermediate is then reacted with acetic anhydride and carbohydrazide to yield the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate
- 2-[4-chloro(phenylsulfonyl)anilino]acetic acid
Uniqueness
Compared to similar compounds, 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C32H28ClF3N4O5S |
---|---|
Molekulargewicht |
673.1g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C32H28ClF3N4O5S/c1-22(24-8-4-2-5-9-24)38-31(42)21-45-26-15-12-23(13-16-26)19-37-39-30(41)20-40(46(43,44)27-10-6-3-7-11-27)29-18-25(32(34,35)36)14-17-28(29)33/h2-19,22H,20-21H2,1H3,(H,38,42)(H,39,41)/b37-19+ |
InChI-Schlüssel |
RKZCCWVPUSWKOY-SAEPALGJSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.